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Abstract

L-Pentahomoserine, a non-proteinogenic amino acid, is a molecule of increasing interest in
various scientific disciplines, including drug discovery and chemical biology. This technical
guide provides an in-depth overview of the chemical properties and stability of L-
Pentahomoserine, addressing a critical need for consolidated technical information for
researchers. This document collates available data on its physicochemical characteristics,
stability under various conditions, and relevant experimental protocols.

Chemical and Physical Properties

L-Pentahomoserine, systematically named (2S)-2-amino-5-hydroxypentanoic acid, is a higher
homolog of homoserine.[1] Its structure features a five-carbon backbone with an amino group
at the a-position and a hydroxyl group at the €-position. This unique structure imparts specific
chemical and physical properties that are crucial for its handling, analysis, and potential
applications.

Tabulated Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of L-
Pentahomoserine. It is important to note that while some experimental data is available,
certain parameters are based on computational predictions and should be considered as such.
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Property Value Source(s) and Notes
Molecular Formula CsH11NOs [1112][3]
Molecular Weight 133.15 g/mol [11[2][3]
CAS Number 6152-89-2 [1112][3]
(2S)-2-amino-5-
IUPAC Name . [1](2]
hydroxypentanoic acid
(S)-2-Amino-5-
Synonyms hydroxypentanoic acid, L- [3]

Norvaline, 5-hydroxy-

Physical Description

Solid, white crystalline powder

General knowledge for amino

acids.

Melting Point

218-224 °C (DL-form,

dependent on heating rate)

This value is reported for the
racemic mixture and may vary.
Amino acids often decompose

upon melting.

Boiling Point

Decomposes before boiling

Amino acids typically
decompose at high
temperatures rather than
exhibiting a true boiling point.
One source provides a
predicted boiling point of
306.1°C at 760 mmHg.

Water Solubility

268.0 mg/mL (Predicted)

[2] This high predicted
solubility is expected due to
the polar nature of the amino
and carboxyl groups.
Experimental data for specific

solvents is limited.

pKa (Strongest Acidic)

2.36 (Predicted)

[2] Corresponds to the

carboxylic acid group.
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[2] Corresponds to the a-amino

pKa (Strongest Basic) 9.22 (Predicted)
group.
This value is specific to the L-
[a]D% = -28.8° (c = 2 in 6N enantiomer and indicates its

Optical Rotation
HCI) levorotatory nature under the

specified conditions.

Stability and Degradation

The stability of L-Pentahomoserine is a critical factor for its storage, formulation, and
application. Like other amino acids, its stability is influenced by temperature, pH, and the
presence of other reactive species.

pH Stability

Amino acid solutions are generally most stable at or near their isoelectric point. For L-
Pentahomoserine, with predicted pKa values of 2.36 and 9.22, the isoelectric point (pl) can be
estimated to be around 5.79. At pH values significantly deviating from the pl, the compound will
carry a net positive or negative charge, which can influence its reactivity and solubility. While
specific studies on the pH stability of L-Pentahomoserine are not readily available, general
principles suggest that extreme pH conditions (highly acidic or alkaline) combined with elevated
temperatures can lead to degradation. A study on the stability of amino acids in total parenteral
nutrition solutions showed that the concentrations of some amino acids decreased in the
presence of hydrochloric acid.[4]

Thermal Stability

Amino acids, including L-Pentahomoserine, are susceptible to thermal degradation. Studies
on various amino acids have shown that significant degradation can occur at elevated
temperatures.[5][6] The degradation pathways can be complex, involving decarboxylation,
deamination, and other reactions, leading to a variety of smaller molecules. For instance,
research on the thermal degradation of 18 different amino acids indicated that most did not
show significant degradation after being heated for 10 minutes at 160°C, though some, like
asparagine, glutamine, and glutamic acid, are more susceptible.[6] It is advisable to store L-
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Pentahomoserine, both in solid form and in solution, at low temperatures (e.g., 4°C for short-
term and -20°C for long-term storage) to minimize degradation.[7]

Experimental Protocols
Synthesis of L-Pentahomoserine

A plausible synthetic route to L-Pentahomoserine can be adapted from established methods
for amino acid synthesis, often starting from L-glutamic acid. The following is a representative,

multi-step protocol.

Workflow for the Synthesis of L-Pentahomoserine:
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Click to download full resolution via product page
Caption: Synthetic workflow for L-Pentahomoserine from L-Glutamic Acid.

Methodology:

« Esterification of L-Glutamic Acid: L-Glutamic acid is first converted to its y-methyl ester. This
can be achieved by reacting L-glutamic acid with methanol in the presence of a catalytic
amount of a strong acid, such as sulfuric acid.[8] The reaction mixture is typically stirred at
room temperature for several hours. The excess acid is then neutralized, and the solvent is

removed under reduced pressure.

o Reduction of the Ester: The resulting L-glutamic acid y-methyl ester is then selectively
reduced to the corresponding alcohol, L-Pentahomoserine. This reduction can be carried
out using a suitable reducing agent, such as sodium borohydride in the presence of a Lewis
acid like lithium chloride, which can selectively reduce the ester in the presence of the

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1599950?utm_src=pdf-body
https://www.biotage.com/blog/how-long-are-amino-acid-stock-solution-stable-for-successful-solid-phase-peptide-synthesis
https://www.benchchem.com/product/b1599950?utm_src=pdf-body
https://www.benchchem.com/product/b1599950?utm_src=pdf-body
https://www.benchchem.com/product/b1599950?utm_src=pdf-body
https://www.benchchem.com/product/b1599950?utm_src=pdf-body-img
https://www.benchchem.com/product/b1599950?utm_src=pdf-body
https://patents.google.com/patent/CN1332152A/en
https://www.benchchem.com/product/b1599950?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1599950?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

carboxylic acid. The reaction is typically performed in an alcoholic solvent at controlled
temperatures.

 Purification: The crude L-Pentahomoserine is purified to remove unreacted starting
materials and byproducts. lon-exchange chromatography is a common and effective method
for purifying amino acids. Alternatively, recrystallization from a suitable solvent system, such
as a water/ethanol mixture, can be employed.[9]

HPLC Analysis of L-Pentahomoserine

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard method for
the analysis and quantification of amino acids. For L-Pentahomoserine, a method involving
pre-column derivatization is often employed to enhance its hydrophobicity and allow for
sensitive detection.

Workflow for HPLC Analysis of L-Pentahomoserine:

Data Analysis and Quantification

UV or Fluorescence Detector |—>

L-Pentahomoserine Sample |—>| Derivatization with OPA/thiol reagent |—>

HPLC Injection |—>| C18 RP-HPLC Column |—>

Click to download full resolution via product page
Caption: General workflow for the HPLC analysis of L-Pentahomoserine.
Methodology:

o Sample Preparation: A standard solution of L-Pentahomoserine is prepared in a suitable
solvent, typically dilute acid (e.g., 0.1 N HCI). Samples containing L-Pentahomoserine are
similarly prepared.

 Derivatization: Prior to injection, the amino acid is derivatized. A common method is the
automated pre-column derivatization with o-phthalaldehyde (OPA) in the presence of a thiol,
such as N-acetyl-L-cysteine.[10] This reaction forms a highly fluorescent isoindole derivative.

o Chromatographic Conditions:

o Column: A C18 reversed-phase column is typically used.
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o Mobile Phase A: An aqueous buffer, for example, 0.1 M sodium acetate with a small
percentage of tetrahydrofuran and methanol, adjusted to a slightly acidic or neutral pH.

o Mobile Phase B: An organic solvent such as acetonitrile or methanol.

o Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to
elute the derivatized amino acid.

o Flow Rate: Typically 1.0 - 2.0 mL/min.

o Detection: Fluorescence detection with appropriate excitation and emission wavelengths
for the OPA derivative, or UV detection at a suitable wavelength.

e Quantification: The concentration of L-Pentahomoserine in the sample is determined by
comparing its peak area to a standard curve generated from known concentrations of the L-
Pentahomoserine standard.

Signaling Pathways and Biological Activity

Currently, there is limited information in the public domain directly implicating L-
Pentahomoserine in specific signaling pathways. Research on the biological roles of non-
proteinogenic amino acids is an expanding field, and future studies may elucidate the
involvement of L-Pentahomoserine in cellular processes.

Some L-amino acid oxidases, which are enzymes that catalyze the oxidative deamination of L-
amino acids, have been shown to exhibit antimicrobial activity.[11] These enzymes often act on
basic amino acids like L-lysine and L-arginine. It is conceivable that L-Pentahomoserine could
be a substrate or inhibitor for certain enzymes, but this remains to be experimentally verified.

Conclusion

L-Pentahomoserine is a non-proteinogenic amino acid with potential for further scientific
exploration. This guide has summarized its key chemical and physical properties, highlighting
the need for more extensive experimental data to supplement the available predicted values.
The provided experimental protocols for synthesis and analysis offer a starting point for
researchers working with this compound. As with many non-standard amino acids, a deeper
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understanding of its stability, degradation, and biological roles will be crucial for unlocking its
full potential in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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